2-methyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-imidazole
Overview
Description
2-methyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-imidazole is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine and imidazole chemical families
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 2-methyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-imidazole has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs.
Medicine
In medicine, this compound has shown promise as an inhibitor of certain enzymes, such as cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation. This makes it a potential candidate for cancer treatment.
Industry
In industry, this compound can be used in the development of new materials and chemicals. Its unique properties may be harnessed for various applications, including catalysis and material science.
Mechanism of Action
Target of Action
The primary target of the compound 2-methyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-imidazole is the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, particularly the transition from the G1 phase to the S phase .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, preventing cells from transitioning from the G1 phase to the S phase . As a result, the proliferation of cells, particularly cancer cells, is significantly reduced .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle pathway . The disruption of this pathway leads to the arrest of cell cycle progression, thereby inhibiting the proliferation of cells . This effect is particularly beneficial in the context of cancer treatment, where uncontrolled cell proliferation is a key characteristic .
Result of Action
The result of the action of this compound is the significant inhibition of cell proliferation . This is achieved through the disruption of the cell cycle, leading to cell cycle arrest . In the context of cancer treatment, this can result in the reduction of tumor growth .
Future Directions
The compound has shown significant potential in cancer treatment, targeting tumor cells in a selective manner . It has demonstrated good to moderate anticancer activity against various cancer cell lines . Therefore, future research could focus on exploring its potential as a therapeutic agent in various types of cancer.
Biochemical Analysis
Biochemical Properties
Similar compounds have been found to interact with various enzymes and proteins . For instance, some pyrazolo[3,4-d]pyrimidines have been identified as inhibitors of CDK2, a key enzyme involved in cell cycle regulation .
Cellular Effects
In cellular studies, 2-methyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-imidazole and related compounds have shown significant cytotoxic activities against various cell lines . They have been found to inhibit the growth of cells and induce apoptosis, particularly in cancer cell lines .
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level by inhibiting CDK2, thereby altering cell cycle progression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-imidazole typically involves multi-step organic reactions. One common synthetic route starts with the reaction of 1H-pyrazolo[3,4-d]pyrimidin-4-ylamine with methyl iodide to introduce the methyl group at the desired position. Subsequent steps may include cyclization reactions and further functional group modifications to achieve the final structure.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the imidazole ring to its oxidized form.
Reduction: : Reduction of the pyrazolo[3,4-d]pyrimidine ring.
Substitution: : Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various alkyl halides and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized imidazole derivatives, reduced pyrazolo[3,4-d]pyrimidine derivatives, and substituted analogs of the original compound.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: : These compounds share a similar core structure and are often studied for their biological activities.
Imidazole derivatives: : These compounds also contain the imidazole ring and are known for their diverse applications in chemistry and medicine.
Uniqueness
2-methyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-imidazole stands out due to its specific substitution pattern and the presence of both pyrazolo[3,4-d]pyrimidine and imidazole rings. This unique combination of structural features contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-methyl-4-(2-methylimidazol-1-yl)pyrazolo[3,4-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N6/c1-7-11-3-4-16(7)10-8-5-14-15(2)9(8)12-6-13-10/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZYZXXJKWCHTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC=NC3=C2C=NN3C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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